molecular formula C12H14N4O2 B2859635 N-(1-Cyano-1-cyclopropylethyl)-2-(6-oxopyrimidin-1-yl)acetamide CAS No. 2178526-37-7

N-(1-Cyano-1-cyclopropylethyl)-2-(6-oxopyrimidin-1-yl)acetamide

カタログ番号 B2859635
CAS番号: 2178526-37-7
分子量: 246.27
InChIキー: LWBSZTAPZQABSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyano-1-cyclopropylethyl)-2-(6-oxopyrimidin-1-yl)acetamide, commonly known as CCPA, is a small molecule that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays important roles in regulating various physiological processes.

作用機序

CCPA exerts its pharmacological effects by binding to and activating the adenosine A1 receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This results in the inhibition of various intracellular signaling pathways that are mediated by cAMP. The downstream effects of adenosine A1 receptor activation include the inhibition of neurotransmitter release, the inhibition of cardiac contractility, and the modulation of immune response.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. In the central nervous system, CCPA has been shown to inhibit the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. This leads to the modulation of various physiological processes, including pain perception, locomotion, and learning and memory. In the cardiovascular system, CCPA has been shown to decrease heart rate and contractility, which leads to the reduction of myocardial oxygen demand. In the immune system, CCPA has been shown to modulate the function of various immune cells, including T cells, B cells, and macrophages.

実験室実験の利点と制限

CCPA has several advantages as a tool for studying the adenosine A1 receptor. It is a potent and selective agonist of this receptor, which allows for the specific activation of this receptor without affecting other receptors. CCPA is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, CCPA also has some limitations. It has poor solubility in water, which can make it difficult to use in some experimental settings. CCPA also has a relatively short half-life, which can limit its usefulness in some studies.

将来の方向性

There are several future directions for the study of CCPA and the adenosine A1 receptor. One area of research is the development of more potent and selective agonists and antagonists of this receptor. This could lead to the development of new drugs for the treatment of various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Another area of research is the elucidation of the downstream signaling pathways that are modulated by the adenosine A1 receptor. This could provide insights into the physiological processes that are regulated by this receptor and could lead to the development of new therapeutic targets. Finally, the role of the adenosine A1 receptor in various disease states, including ischemia-reperfusion injury, epilepsy, and chronic pain, could be further studied using CCPA and other tools.

合成法

CCPA can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of CCPA typically starts with the reaction of 2-chloroethyl cyclopropane carboxylate with sodium cyanide to form N-(1-cyano-1-cyclopropylethyl) cyclopropane carboxamide. This intermediate is then reacted with 6-chloropyrimidine-4-one to form CCPA. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

CCPA has been widely used in scientific research as a tool to study the adenosine A1 receptor. Adenosine A1 receptor is involved in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response. CCPA has been shown to be a potent and selective agonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-12(7-13,9-2-3-9)15-10(17)6-16-8-14-5-4-11(16)18/h4-5,8-9H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBSZTAPZQABSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-(6-oxopyrimidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。